molecular formula C10H14N2O3S2 B13851581 S-(3-((4-Aminophenyl)amino)-3-oxopropyl) Methanesulfonothioate

S-(3-((4-Aminophenyl)amino)-3-oxopropyl) Methanesulfonothioate

Cat. No.: B13851581
M. Wt: 274.4 g/mol
InChI Key: MTCBIEDWSHFQKP-UHFFFAOYSA-N
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Description

S-(3-((4-Aminophenyl)amino)-3-oxopropyl) Methanesulfonothioate: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of functional groups, including an amino group, a ketone, and a sulfonothioate group, which contribute to its diverse reactivity and utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(3-((4-Aminophenyl)amino)-3-oxopropyl) Methanesulfonothioate typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 4-aminophenylamine with a suitable acylating agent to introduce the 3-oxopropyl group. This intermediate is then reacted with methanesulfonothioate under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and rigorous quality control measures to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

S-(3-((4-Aminophenyl)amino)-3-oxopropyl) Methanesulfonothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

S-(3-((4-Aminophenyl)amino)-3-oxopropyl) Methanesulfonothioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of S-(3-((4-Aminophenyl)amino)-3-oxopropyl) Methanesulfonothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-(3-((4-Aminophenyl)amino)-3-oxopropyl) Methanesulfonothioate stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H14N2O3S2

Molecular Weight

274.4 g/mol

IUPAC Name

N-(4-aminophenyl)-3-methylsulfonylsulfanylpropanamide

InChI

InChI=1S/C10H14N2O3S2/c1-17(14,15)16-7-6-10(13)12-9-4-2-8(11)3-5-9/h2-5H,6-7,11H2,1H3,(H,12,13)

InChI Key

MTCBIEDWSHFQKP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)SCCC(=O)NC1=CC=C(C=C1)N

Origin of Product

United States

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